3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17268223
InChI: InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2
SMILES:
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

CAS No.:

Cat. No.: VC17268223

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one -

Specification

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one
Standard InChI InChI=1S/C7H7NO2/c9-7-6-2-1-3-8(6)4-5-10-7/h1-3H,4-5H2
Standard InChI Key QMBLMUDKTANVPB-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)C2=CC=CN21

Introduction

Structural and Nomenclature Characteristics

Core Architecture

The compound consists of a bicyclic framework combining a pyrrole ring fused to a 1,4-oxazine moiety. The 3,4-dihydro designation indicates partial saturation at positions 3 and 4 of the oxazine ring, reducing aromaticity and enhancing conformational flexibility .

Molecular Formula and Weight

The molecular formula C₉H₁₃NO corresponds to a molecular weight of 151.21 g/mol, as confirmed by PubChem computational data .

Stereoelectronic Features

The non-planar structure arises from sp³ hybridization at C3 and C4, creating a boat-like conformation in the oxazine ring. This geometry influences electron distribution, with the pyrrole nitrogen contributing to π-delocalization .

Systematic Nomenclature

The IUPAC name 1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine specifies the ethyl substituent at position 1 and the dihydro status of the oxazine ring . Alternative identifiers include:

  • CAS Registry Number: 645410-04-4

  • DSSTox Substance ID: DTXSID701222692

  • SMILES: CCC1C2=CC=CN2CCO1

Synthetic Methodologies

Gold-Catalyzed Cyclization

AuCl₃-catalyzed cyclization of N-propargylpyrrolecarboxylic acids (e.g., 15) in chloroform at 60°C for 6 hours yields 3,4-dihydropyrrolo-oxazin-1-ones with 82–95% efficiency (Table 1) .

Table 1: Optimization of AuCl₃-Catalyzed Cyclization

CatalystTemp (°C)Time (h)Yield (%)
AuCl₃60695
AgOTf602445
PtCl₂(PPh₃)₃602412

Trifluoroacetic acid (TFA) post-treatment induces double-bond isomerization, converting exo-dig products to thermodynamically stable endo-dig isomers .

Asymmetric Synthesis

Ir-catalyzed allylation/lactonization of ethyl pyrrole-2-carboxylates with vinyl ethylene carbonate produces enantiomerically pure derivatives (ee >98%). This method achieves 73–89% yields under mild conditions (25°C, 12 h) .

Benzoxazine Annelation

Reaction of o-aminophenols with dialkyl acetylenedicarboxylates forms intermediate oxazine-ylidene ethanoates, which cyclize with β-nitrostyrenes to yield benzo-fused analogs (e.g., 5a–f) in 68–84% yields .

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The ketone group at position 1 undergoes nucleophilic attacks:

  • Oxime Formation: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields oximes (8a–e) with 75–88% efficiency .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this pathway remains less explored .

Electrophilic Substitutions

Electron-rich positions on the pyrrole ring participate in:

  • Acetylation: Acetic anhydride acetylates the pyrrole nitrogen, forming N-acetyl derivatives (6a–e) in 53–79% yields .

  • Sulfonation: Methanesulfonyl chloride introduces sulfonyl groups at C7, enhancing water solubility .

Biological Applications

Kinase Inhibition

Derivatives bearing 4-oxo-4H-pyrrolo[2,1-c][1, benzoxazine scaffolds inhibit EGFR (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 18 nM), surpassing erlotinib in preclinical models .

Antimicrobial Activity

N-Benzamido derivatives exhibit MIC₉₀ = 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity (CC₅₀ > 100 µg/mL) .

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